molecular formula C15H16F3N3O3S B11655182 Methyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-2-acetamido-3,3,3-trifluoropropanoate

Methyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-2-acetamido-3,3,3-trifluoropropanoate

Cat. No.: B11655182
M. Wt: 375.4 g/mol
InChI Key: DSMCVJNGBHTKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-2-acetamido-3,3,3-trifluoropropanoate is a complex organic compound with a unique structure that includes a benzothiophene ring, a cyano group, and a trifluoropropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-2-acetamido-3,3,3-trifluoropropanoate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzothiophene ring, introduction of the cyano group, and subsequent functionalization to introduce the trifluoropropanoate moiety. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal is to achieve a scalable and economically viable process for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-2-acetamido-3,3,3-trifluoropropanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

Methyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-2-acetamido-3,3,3-trifluoropropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-2-acetamido-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives and trifluoropropanoate-containing molecules. Examples include:

Uniqueness

Methyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-2-acetamido-3,3,3-trifluoropropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H16F3N3O3S

Molecular Weight

375.4 g/mol

IUPAC Name

methyl 2-acetamido-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3,3-trifluoropropanoate

InChI

InChI=1S/C15H16F3N3O3S/c1-8(22)20-14(13(23)24-2,15(16,17)18)21-12-10(7-19)9-5-3-4-6-11(9)25-12/h21H,3-6H2,1-2H3,(H,20,22)

InChI Key

DSMCVJNGBHTKCU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=C(C2=C(S1)CCCC2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.